1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-4-11-28-21(31)18-10-7-16(20(30)25-14(2)3)12-19(18)29-22(28)26-27-23(29)32-13-15-5-8-17(24)9-6-15/h5-10,12,14H,4,11,13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPHLRTVDNGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a complex heterocyclic framework, which is significant for its interaction with biological targets.
The molecular formula of this compound is , and it has a molecular weight of approximately 518.0 g/mol. The presence of functional groups such as thioether and carboxamide enhances its potential biological activity by facilitating interactions with various enzymes and receptors.
Research indicates that compounds within the triazoloquinazoline class often act as enzyme inhibitors or modulators. The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins suggests it may inhibit specific enzymes involved in cancer pathways.
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression through its interactions with cellular components.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.30 - 0.35 μg/mL |
| Pseudomonas aeruginosa | 0.40 - 0.45 μg/mL |
These findings indicate that the compound exhibits potent bactericidal effects, which could be exploited for therapeutic applications in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Various studies have assessed its cytotoxic effects on different cancer cell lines:
The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer models, suggesting its potential as a lead compound in cancer therapy.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound against various cancer cell lines. The results indicated that modifications to the structure could enhance its biological activity further:
- Modification A : Increased lipophilicity led to improved membrane permeability and higher cytotoxicity.
- Modification B : Alterations to the thioether group enhanced enzyme binding affinity.
These findings underscore the importance of structural optimization in developing effective therapeutic agents .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with a triazole structure often exhibit significant antimicrobial properties. For example, derivatives of triazoles have been reported to possess antibacterial and antifungal activities. In particular, triazoloquinazolines have shown effectiveness against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The presence of the chlorobenzyl group in this compound may enhance its antimicrobial efficacy through improved interactions with microbial targets.
Anticancer Applications
The mechanism of action for this compound likely involves its interaction with key biological targets such as enzymes or receptors involved in cancer proliferation. Triazoloquinazoline derivatives have been explored for their kinase inhibitory properties, which are relevant in cancer research. Studies suggest that these compounds can inhibit specific kinases that play critical roles in cellular signaling pathways associated with tumor growth and survival.
Synthetic Pathways
The synthesis of 1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves several steps that allow for the introduction of various functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The synthetic route is complex but enables the creation of derivatives with enhanced biological profiles.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various triazoloquinazoline derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics . Specifically, compounds similar to 1-((4-chlorobenzyl)thio)-N-isopropyl derivatives showed potent activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In a separate investigation focused on anticancer properties, derivatives were tested for their ability to inhibit cancer cell proliferation in vitro. The results indicated that certain triazoloquinazolines could significantly reduce cell viability in cancer cell lines by targeting specific kinases involved in cell cycle regulation. Molecular docking studies further supported these findings by demonstrating effective binding interactions between the compound and target enzymes.
Potential Applications
Given its diverse biological activities attributed to the triazole and quinazoline frameworks, ongoing research may reveal additional therapeutic uses for this compound. Potential applications include:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Therapeutics : Formulation of novel drugs aimed at specific cancers through kinase inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogues and their substituent-driven properties:
Pharmacological and Physicochemical Properties
- Lipophilicity and Bioavailability :
The target compound’s 4-chlorobenzylthio group enhances membrane permeability compared to the 2,5-dimethylbenzylthio analogue (logP 3.2 vs. 3.8), but the latter’s bulkier substituent improves plasma protein binding (90% vs. 82%) . - Metabolic Stability :
Propyl at R4 in the target compound reduces oxidative metabolism compared to benzyl-substituted analogues, as evidenced by longer hepatic microsome half-life (t₁/₂ = 45 min vs. 28 min) . - Target Affinity: The isopropyl carboxamide at R8 is critical for adenosine receptor A2A binding (IC₅₀ = 12 nM), whereas analogues with naphthalene carbothioate (e.g., compound in ) show weaker affinity (IC₅₀ > 1 µM) due to reduced hydrogen-bonding capacity.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of triazoloquinazoline derivatives typically involves multi-step protocols. Key steps include:
- Thioether formation : Reacting a chlorobenzyl thiol with a halogenated triazoloquinazoline precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the thioether moiety .
- Carboxamide coupling : Use coupling agents like EDCI/HOBt or DCC to attach the isopropylamine group to the quinazoline core .
- Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry) and identify optimal yields. For example, flow-chemistry systems can enhance reproducibility and scalability, as demonstrated in similar heterocyclic syntheses .
Q. How should researchers characterize this compound to confirm its structural integrity?
- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions, particularly the thioether and carboxamide groups .
- Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- IR spectroscopy : Identify characteristic bands such as C=O (1650–1700 cm) and C-S (650–750 cm) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, triazoloquinazolines often target adenosine receptors or viral proteases .
- Cytotoxicity profiling : Use MTT assays on HEK293 or HepG2 cell lines to assess baseline toxicity before advancing to disease-specific models.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Batch variability analysis : Compare synthetic batches using HPLC purity checks (>98%) and crystallography to rule out polymorphic effects .
- Target selectivity profiling : Use kinome-wide screens or proteomics to identify off-target interactions that may explain divergent results .
- Metabolic stability assays : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to assess whether metabolite interference affects activity .
Q. What computational strategies support the design of derivatives with improved potency?
- Molecular docking : Model interactions with target proteins (e.g., SARS-CoV-2 M) using AutoDock Vina or Schrödinger Suite. Focus on optimizing hydrogen bonding with the carboxamide group and hydrophobic interactions with the chlorobenzyl moiety .
- QSAR modeling : Train models on a library of triazoloquinazoline analogs to predict bioactivity based on substituent electronic properties (e.g., Hammett constants) .
Q. How should researchers address low solubility in aqueous buffers during formulation?
- Co-solvent systems : Test PEG-400 or cyclodextrin-based solutions to enhance solubility without precipitating the compound .
- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, citric acid) to improve dissolution rates.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability, as demonstrated for similar quinazoline derivatives .
Q. What analytical techniques are critical for detecting degradation products under stressed conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (HO), then analyze via LC-MS/MS to identify degradation pathways .
- Stability-indicating HPLC : Develop a gradient method with a C18 column and UV detection at 254 nm to resolve parent and degradation peaks .
Methodological Considerations
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential sulfur-containing byproducts (e.g., HS) .
- Waste disposal : Neutralize acidic/basic waste with appropriate buffers before disposal in designated containers .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Core modifications : Replace the propyl group with cyclopropyl or fluorinated alkyl chains to enhance metabolic stability .
- Substituent screening : Test alternative aryl thioethers (e.g., 3-chlorobenzyl) to improve target binding affinity .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response data?
Q. How should researchers document synthetic protocols for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
